6-Hydroxykynurenic acid
Overview
Description
6-Hydroxykynurenic acid is an organic compound that is a derivative of kynurenic acid. It is a constituent of Ginkgo biloba leaves and has been found to antagonize AMPA and NMDA receptors, which are involved in neurotransmission . This compound has garnered interest due to its potential neuroprotective properties and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxykynurenic acid can be synthesized through several methods. One common approach involves the hydroxylation of kynurenic acid. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a similar oxidizing agent under controlled conditions to introduce the hydroxyl group at the 6-position of the kynurenic acid molecule .
Industrial Production Methods
Industrial production of this compound often involves extraction from Ginkgo biloba leaves. The process includes separation and purification steps to isolate the compound from other constituents present in the leaves. This method leverages the natural abundance of the compound in Ginkgo biloba, making it a cost-effective approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxykynurenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions include various quinoline derivatives and substituted kynurenic acids, which have different biological activities and properties .
Scientific Research Applications
6-Hydroxykynurenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Biology: The compound is studied for its role in neurotransmission and its potential neuroprotective effects.
Medicine: Research focuses on its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Industry: It is used in the development of pharmaceuticals and nutraceuticals derived from Ginkgo biloba extracts
Mechanism of Action
6-Hydroxykynurenic acid exerts its effects primarily by antagonizing AMPA and NMDA receptors, which are involved in excitatory neurotransmission in the brain. By blocking these receptors, the compound can modulate synaptic transmission and protect neurons from excitotoxicity. This mechanism is particularly relevant in the context of neurodegenerative diseases, where excessive activation of these receptors can lead to neuronal damage .
Comparison with Similar Compounds
Similar Compounds
Kynurenic Acid: A precursor to 6-Hydroxykynurenic acid, also known for its neuroprotective properties.
Quinolinic Acid: Another metabolite in the kynurenine pathway, but unlike this compound, it is neurotoxic.
3-Hydroxykynurenine: Another derivative of kynurenine with distinct biological activities.
Uniqueness
This compound is unique due to its dual antagonistic action on both AMPA and NMDA receptors, which distinguishes it from other compounds in the kynurenine pathway. This dual action makes it a promising candidate for therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUHDQRJWXDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Record name | 6-Hydroxykynurenic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/6-Hydroxykynurenic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331521 | |
Record name | 6-Hydroxykynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3778-29-8 | |
Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3778-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxykynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxykynurenic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HF379Q3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
287 °C | |
Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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